molecular formula C17H14FN3 B8318176 2-Fluoro-6-[1,1-bis(2-pyridinyl)ethyl]pyridine

2-Fluoro-6-[1,1-bis(2-pyridinyl)ethyl]pyridine

Cat. No. B8318176
M. Wt: 279.31 g/mol
InChI Key: XZCNBBGEFQCPTK-UHFFFAOYSA-N
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Patent
US08778512B2

Procedure details

26.8 g (145 mmol) of 2,2′-(ethane-1,1-diyl)dipyridine were dissolved in 400 ml of tetrahydrofurane. A solution of 32 g (160 mmol) of potassium hexamethyldisilazide in 240 ml tetrahydrofuran was added. Meanwhile the solution coloured to dark red. After stirring for one hour 16.8 g (145 mmol) of 2,6-difluoropyridine was added in one batch. The mixture was heated under reflux for 1 hour.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2].C[Si](C)(C)[N-][Si](C)(C)C.[K+].F[C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[N:27]=1>O1CCCC1>[F:32][C:28]1[N:27]=[C:26]([C:1]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=2)[CH3:2])[CH:31]=[CH:30][CH:29]=1 |f:1.2|

Inputs

Step One
Name
Quantity
26.8 g
Type
reactant
Smiles
C(C)(C1=NC=CC=C1)C1=NC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[K+]
Name
Quantity
240 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
16.8 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one batch
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
Smiles
FC1=CC=CC(=N1)C(C)(C1=NC=CC=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.